Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol
Description
The compound combines a benzoic acid moiety with a substituted propenol group featuring a 3-pentylsulfanyl chain and a trimethylsilylmethyl substituent. This hybrid structure confers unique physicochemical properties:
- Benzoic acid provides acidity (pKa ~4.2) and hydrogen-bonding capacity.
- The 3-pentylsulfanyl group introduces sulfur-based nucleophilicity and moderate lipophilicity.
Properties
CAS No. |
184360-72-3 |
|---|---|
Molecular Formula |
C19H32O3SSi |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H26OSSi.C7H6O2/c1-5-6-7-8-14-10-12(9-13)11-15(2,3)4;8-7(9)6-4-2-1-3-5-6/h10,13H,5-9,11H2,1-4H3;1-5H,(H,8,9) |
InChI Key |
NOKJVGCXHHYQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC=C(CO)C[Si](C)(C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid derivative:
Introduction of the pentylsulfanyl group: This step involves the substitution of a hydrogen atom with a pentylsulfanyl group using a suitable reagent.
Attachment of the trimethylsilylmethyl group: This step involves the addition of a trimethylsilylmethyl group to the prop-2-en-1-ol backbone through a silylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution reagents: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Analogues:
Benzoic Acid, 3-Hydroxy-4-Methoxy-, Propyl Ester (CAS 105603-50-7)
- Molecular Formula: C₁₁H₁₄O₄
- Functional Groups: Benzoic acid ester, methoxy, hydroxy .
- Comparison : Lacks sulfur and silicon but shares ester and aromatic substitution patterns. The hydroxy and methoxy groups increase polarity compared to the target compound.
Ethyl 3,4-Dimethoxybenzoate (CAS 3943-77-9) Molecular Formula: C₁₁H₁₄O₄ Functional Groups: Ester, dimethoxy . Comparison: Similar molecular weight but lacks the propenol and silicon groups. The dimethoxy substituents reduce acidity (higher pKa) relative to unsubstituted benzoic acid.
Benzoic Acid, 4-Methyl-, 2-Cyano-1-Methyl-3-Oxo-3-[[3-(Trifluoromethyl)Phenyl]Amino]-1-Propen-1-Yl Ester (CAS 400087-14-1) Molecular Formula: C₂₀H₁₅F₃N₂O₃ Functional Groups: Cyano, trifluoromethyl, ester . Comparison: Larger molecular weight (388.34 g/mol) with electron-withdrawing groups (cyano, CF₃) that elevate pKa (predicted 9.35 vs. ~4.2 for benzoic acid) .
3-(2,2,2-Trifluoro-Ethoxymethyl)-Benzoic Acid
- Functional Groups: Trifluoroethoxy, benzoic acid .
- Comparison : Fluorine atoms increase electronegativity and metabolic stability but reduce solubility in aqueous media.
Physicochemical Properties
Reactivity and Stability
- Trimethylsilyl Group: Enhances hydrolytic stability under basic conditions but susceptible to acidic cleavage, similar to ethyl 3-(trimethylsilyl)propanoate .
- Pentylsulfanyl Group : Prone to oxidation (forming sulfoxides/sulfones), unlike methoxy or ester analogs .
- Propenol Moiety: The allylic alcohol may participate in dehydration reactions, contrasting with esterified derivatives .
Biological Activity
Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The compound benzoic acid; 3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol is a unique derivative that combines a benzoic acid structure with a sulfanyl group and a trimethylsilyl moiety. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of benzoic acid; 3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol can be represented as follows:
This compound features:
- A benzoic acid backbone
- A pentyl sulfanyl group
- A trimethylsilylmethyl propene side chain
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. In a study focusing on various benzoic acid derivatives, compounds similar to the one demonstrated effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antioxidant Properties
Benzoic acid derivatives are known for their antioxidant activity, which helps in scavenging free radicals and mitigating oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The presence of the sulfanyl group enhances the electron-donating ability of the molecule, potentially increasing its antioxidant capacity .
Cytotoxic Effects
In vitro studies have shown that certain benzoic acid derivatives can induce cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, revealing that they can inhibit cell growth effectively without significant toxicity to normal cells .
Case Study 1: Evaluation of Cytotoxicity
A study evaluated the cytotoxic effects of related benzoic acid derivatives on various cancer cell lines. The results indicated that compounds structurally related to benzoic acid; 3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol exhibited varying degrees of cytotoxicity, with some showing over 50% inhibition of cell growth at concentrations as low as 5 μM .
| Compound Name | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Compound A | Hep-G2 | 10 | Significant growth inhibition |
| Compound B | A2058 | 15 | Moderate growth inhibition |
| Benzoic Acid Derivative | CCD25sk (Normal Fibroblasts) | >20 | Low cytotoxicity observed |
Case Study 2: Antioxidant Activity
Another study investigated the antioxidant properties of benzoic acid derivatives using DPPH radical scavenging assays. The compound showed promising results comparable to well-known antioxidants such as ascorbic acid.
| Compound Name | DPPH Scavenging Activity (%) at 100 μg/mL |
|---|---|
| Benzoic Acid Derivative | 85% |
| Ascorbic Acid | 90% |
The biological activity of benzoic acid; 3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol can be attributed to its ability to interact with cellular targets. The sulfanyl group may facilitate interactions with thiol-containing proteins, while the benzoic acid moiety can engage in hydrogen bonding with various biological macromolecules, enhancing its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
